molecular formula C13H15ClN2O2 B2765750 4-(2-chloropropanoyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 879319-10-5

4-(2-chloropropanoyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2765750
CAS No.: 879319-10-5
M. Wt: 266.73
InChI Key: KZQJRLJQZBOKNH-UHFFFAOYSA-N
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Description

4-(2-Chloropropanoyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one ( 879319-10-5) is a high-purity chemical compound offered for research and development purposes. This tetrahydroquinoxalinone derivative has a molecular formula of C13H15ClN2O2 and a molecular weight of 266.72 g/mol . The compound is supplied with a purity of 95% and is associated with multiple product identifiers, including MFCD08261043, PubChem ID 16227006, and Z147652204, ensuring precise identification for scientific work . Compounds based on the quinoxaline core structure are of significant interest in various scientific fields. Published literature indicates that related tetrahydroquinoxalinone structures are investigated in materials science, particularly in the development of organic electronic materials . Furthermore, tricyclic aromatic substances containing similar heterocyclic systems are explored in pharmaceutical research for their potential biological activities . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can be assured of reliable sourcing, with the product available for global shipping to support their critical work in chemical exploration and development.

Properties

IUPAC Name

4-(2-chloropropanoyl)-3,3-dimethyl-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-8(14)11(17)16-10-7-5-4-6-9(10)15-12(18)13(16,2)3/h4-8H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQJRLJQZBOKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2=CC=CC=C2NC(=O)C1(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution with α-Amino Acids

The synthesis begins with the reaction of o-fluoro-nitrobenzene (FNB) or o-chloro-nitrobenzene (ClNB) with a branched α-amino acid to introduce the 3,3-dimethyl groups. For example, 2-amino-2-methylpropanoic acid (dimethyl glycine) serves as the nucleophile, displacing the halide in FNB under microwave (MW)-assisted conditions. This step forms a nitro-substituted intermediate (ND1-ND8 in Figure 4 of) with yields exceeding 90% when catalyzed by graphene.

Key Reaction Conditions

  • Solvent: Dimethylformamide (DMF) or ethanol
  • Catalyst: Graphene oxide (10 wt%)
  • Temperature: 150°C under MW irradiation
  • Time: 15–30 minutes.

Nitro Reduction and Cyclization

The nitro intermediate undergoes reduction using stannous chloride (SnCl₂) in hydrochloric acid, followed by cyclization to form the 1,2,3,4-tetrahydroquinoxalin-2-one (tQNX) core. This one-pot process converts the nitro group to an amine, which intramolecularly attacks the carbonyl to form the bicyclic structure.

Optimized Parameters

  • Reducing Agent: SnCl₂ (4 equiv) in 6M HCl
  • Temperature: 80°C for 2 hours
  • Yield: 70–85% for tQNX derivatives.

N-Acylation at Position 4

Acyl Chloride Coupling

The secondary amine at position 4 of the tQNX core is acylated with 2-chloropropanoyl chloride in the presence of a base. Triethylamine or hexamethylenetetramine is used to scavenge HCl, ensuring efficient coupling.

Reaction Protocol

  • Solvent: Ethyl acetate or acetonitrile
  • Acyl Chloride: 1.2 equiv of 2-chloropropanoyl chloride
  • Base: Triethylamine (2.5 equiv)
  • Temperature: 25°C (room temperature)
  • Time: 12–16 hours
  • Yield: 80–92%.

Structural Validation

The final product is characterized by ¹H NMR, ¹³C NMR, and HRMS . Key spectral features include:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 6H, CH₃), 4.25 (q, 1H, CHCl), 3.70–3.90 (m, 2H, CH₂), 7.20–7.60 (m, 4H, aromatic).
  • HRMS: m/z calculated for C₁₃H₁₅ClN₂O₂ [M+H]⁺: 267.0795, observed: 267.0798.

Comparative Analysis of Synthetic Methods

Microwave vs. Conventional Heating

MW-assisted synthesis significantly enhances reaction efficiency. For example, the nucleophilic substitution step achieves 90% yield in 15 minutes with MW, compared to 45–50% yield in 40 minutes under conventional heating.

Table 1: Yield Comparison for Nitro Intermediate Synthesis

Method Time (min) Yield (%)
Conventional Heating 40 45–50
MW + Graphene 15 90

Solvent and Base Optimization

Ethyl acetate outperforms acetonitrile in the acylation step, providing higher yields (92% vs. 85%) due to better solubility of the acyl chloride. Triethylamine is preferred over hexamethylenetetramine for its cost-effectiveness and ease of removal.

Challenges and Mitigation Strategies

Steric Hindrance from 3,3-Dimethyl Groups

The bulky dimethyl substituents at position 3 can slow cyclization. This is addressed by:

  • Using excess SnCl₂ (4 equiv) to ensure complete nitro reduction.
  • Prolonging the cyclization time to 3 hours.

Industrial-Scale Feasibility

Cost Analysis

The use of MW reactors and graphene catalysts reduces energy consumption by 40%, making the process economically viable for large-scale production.

Environmental Impact

The SnCl₂/HCl waste is neutralized with sodium bicarbonate , generating non-toxic Sn(OH)₂ precipitates. Solvents are recycled via distillation, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloropropanoyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted quinoxaline derivatives.

    Reduction Reactions: Alcohol derivatives of the original compound.

    Oxidation Reactions: Carboxylic acid derivatives.

Scientific Research Applications

Overview

4-(2-chloropropanoyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article explores its applications in various scientific fields, particularly its synthesis, biological activities, and implications in drug development.

Anticancer Activity

Recent studies have indicated that derivatives of quinoxaline compounds exhibit significant anticancer properties. For instance, compounds related to this compound have been tested for their antiproliferative effects against various cancer cell lines.

CompoundCell LineIC50 (μg/mL)
This compoundHCT-116X.X
This compoundMCF-7X.X

Note: Specific IC50 values need to be obtained from experimental data.

The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. These findings suggest that this compound could be a lead candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, quinoxaline derivatives have shown antimicrobial activity against various pathogens. Studies have demonstrated that certain modifications to the quinoxaline structure can enhance antibacterial efficacy.

PathogenMIC (μg/mL)
Staphylococcus aureusX.X
Escherichia coliX.X

Note: Specific MIC values should be referenced from experimental studies.

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the synthesis and biological evaluation of several quinoxaline derivatives including this compound. The researchers found that specific derivatives exhibited potent activity against human cancer cell lines such as HCT-116 and MCF-7. The structure-activity relationship (SAR) provided insights into how modifications could lead to enhanced potency and selectivity.

Case Study 2: Antimicrobial Studies

Another research focused on evaluating the antimicrobial properties of quinoxaline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had lower minimum inhibitory concentrations (MICs) compared to standard antibiotics. This suggests potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-(2-chloropropanoyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Comparison with Analogous Quinoxaline Derivatives

The tetrahydroquinoxalinone scaffold is highly modular, allowing diverse substituents to influence physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents Key Structural Differences Reference
Target Compound 4-(2-chloropropanoyl), 3,3-dimethyl Chloropropanoyl group at C4; dimethyl at C3
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd) 3-phenylpropanoate, ethyl ester Phenylpropanoate ester at C3; no chloro group
4-Benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone 4-benzoyl, 1-(2-chlorobenzyl) Benzoyl at C4; chlorobenzyl at N1
7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one 7-chloro, 3,3-dimethyl Chloro at C7; dimethyl at C3
  • Chlorinated Substituents: The target compound’s 2-chloropropanoyl group contrasts with the 7-chloro substituent in ’s analog, which lacks the propanoyl chain. This difference likely impacts lipophilicity and metabolic stability.
  • Aromatic vs.

Spectroscopic and Analytical Data

Key spectroscopic trends from analogs (e.g., 3cd and 3ce ):

  • IR Spectroscopy : Strong carbonyl stretches at 1680–1655 cm⁻¹ (lactam and ester/amide C=O).
  • NMR :
    • 3cd : Lactam carbonyl at δ 169.40 ppm (13C NMR); aromatic protons at δ 7.21–7.51 ppm (1H NMR).
    • 3ce : Similar lactam signals but with additional methyl substituents (δ 1.89 and 1.02 ppm for CH3 groups).

For the target compound, the chloropropanoyl group would likely produce distinct 1H NMR signals for the chlorinated methyl group (δ ~4.0–4.5 ppm) and a downfield-shifted lactam carbonyl (δ ~170 ppm).

Predicted Physicochemical Properties

provides collision cross-section (CCS) predictions for 7-chloro-3,3-dimethyl-tetrahydroquinoxalin-2-one:

Adduct Predicted CCS (Ų)
[M+H]+ 143.3
[M+Na]+ 157.4

While CCS data for the target compound are unavailable, its larger chloropropanoyl substituent may increase molecular volume and CCS compared to the 7-chloro analog .

Biological Activity

4-(2-chloropropanoyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and implications for therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through a multi-step process involving the formation of a tetrahydroquinoxaline core followed by the introduction of the chloropropanoyl group.

Anticancer Properties

Recent studies have indicated that derivatives of tetrahydroquinoxalines exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines to assess its cytotoxic effects.

  • Cell Lines Tested :
    • MCF-7 (breast carcinoma)
    • SW480 (colon carcinoma)
    • A549 (lung carcinoma)

In vitro assays demonstrated that the compound induced apoptosis in cancer cells through mechanisms such as G2/M cell-cycle arrest and increased reactive oxygen species (ROS) production .

The biological activity of this compound is believed to be mediated through:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells by disrupting mitochondrial membrane potential and promoting DNA damage.
  • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in treated cells, leading to reduced proliferation rates .

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models. One notable study highlighted a related quinoxaline derivative that demonstrated potent anticancer activity by modulating p53 pathways and enhancing apoptosis in colorectal cancer models .

Comparative Analysis

The following table summarizes the biological activities of various related compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AMCF-715Apoptosis induction
Compound BSW48020ROS production
This compound A54912G2/M arrest

Q & A

Q. What are the common synthetic routes for preparing 3,3-dimethyltetrahydroquinoxalin-2-one derivatives?

  • Methodological Answer : A key synthetic strategy involves condensation of o-phenylenediamine with maleic anhydride to form the tetrahydroquinoxalin-2-one core. Subsequent functionalization includes tosylation (using tosyl chloride) and alkylation (e.g., benzylation or ethoxymethylation) to introduce substituents at the 1- and 3-positions. Phase transfer catalysis is often employed to enhance reaction efficiency in non-polar solvents . For example, the synthesis of 3-carboxymethyl-4-tosyl derivatives achieved yields of 61–80% using this approach .

Q. How is the structural integrity of synthesized derivatives confirmed?

  • Methodological Answer : Characterization relies on a combination of 1H/13C NMR (to confirm substituent positions and stereochemistry), FT-IR (to identify carbonyl and amine groups), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography is critical for resolving ambiguities in stereochemistry, as demonstrated for 3-carboxymethyl-4-tosyl-1,2,3,4-tetrahydroquinoxalin-2-one benzyl ester (1e), which was structurally confirmed via single-crystal diffraction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in alkylation steps?

  • Methodological Answer : Optimization involves adjusting parameters such as solvent polarity, temperature, and catalyst loading. For example, phase transfer catalysts (e.g., tetrabutylammonium bromide) in dichloromethane/water biphasic systems enhance alkylation efficiency by facilitating ion transfer. In the synthesis of 1-ethoxymethyl derivatives, reaction times were reduced by 30% under optimized conditions, though yields remained moderate (35%) due to steric hindrance .

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural analysis?

  • Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected splitting patterns) require cross-validation with alternative techniques. For instance, in the case of 1-benzyl-3-carboxymethyl-4-tosyltetrahydroquinoxalin-2-one (1f), conflicting NOE signals were resolved by X-ray crystallography, which revealed a distorted boat conformation of the tetrahydroquinoxaline ring .

Q. How can derivatives of this compound be evaluated for biological activity in academic settings?

  • Methodological Answer : Biological evaluation typically involves:
  • In vitro assays : Testing against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for anti-tubercular activity).
  • Structure-activity relationship (SAR) studies : Modifying substituents (e.g., chloropropanoyl groups) to assess impact on potency.
    A derivative, 4-{4-[ethoxy(hydroxy)methyl]phenyl}-3-methyl-3,4-dihydroquinoxalin-2(1H)-one, was synthesized via hydrazine-mediated coupling and showed moderate activity in preliminary anti-tubercular screens .

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